1-Methoxy-4-(methylthio)benzene, also known as 4-Methoxythioanisole, is an organic compound with the chemical formula C8H10OS. It is a colorless liquid with a faint odor Source: [Sigma-Aldrich: ].
Research into 1-Methoxy-4-(methylthio)benzene explores its potential applications in various scientific fields. Some areas of study include:
4-Methoxythioanisole, with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol, is a colorless to pale yellow liquid at room temperature . It features a methoxy group (-OCH₃) attached to a thioether structure, making it a para-substituted thioanisole. The compound is soluble in organic solvents and has applications in organic synthesis and medicinal chemistry.
There is no current information available regarding a specific mechanism of action for 1-Methoxy-4-(methylthio)benzene in biological systems.
Research indicates that 4-Methoxythioanisole exhibits notable biological activities. It has been studied for its potential antioxidant properties and its role in enzyme-catalyzed reactions. The compound's interactions with reactive oxygen species suggest it could have implications in biological systems where oxidative stress is a factor . Additionally, its derivatives may possess antimicrobial and antifungal properties, though further studies are needed to fully elucidate these effects.
Several synthesis methods for 4-Methoxythioanisole exist:
4-Methoxythioanisole finds applications in several domains:
Interaction studies involving 4-Methoxythioanisole have primarily focused on its reactivity with various enzymes. For example, its interactions with horseradish peroxidase reveal insights into substrate specificity and reaction pathways under different pH conditions . These studies help in understanding how this compound can influence biochemical processes and its potential applications in medicinal chemistry.
Several compounds share structural similarities with 4-Methoxythioanisole, including:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 4-Methoxythioanisole | Methoxy + Thioether | Exhibits antioxidant activity |
| Thioanisole | Thioether only | Basic aromatic properties |
| p-Methylthioanisole | Methylthio substituent | Different reactivity profile |
| p-Chloroanisole | Chloro substituent | Variations in solubility and reactivity |
4-Methoxythioanisole stands out due to its unique combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds. Its applications in organic synthesis and potential therapeutic roles highlight its significance in both industrial and research settings.
Irritant